Époxide de clordano

Descripción general

Descripción

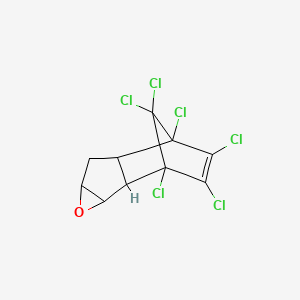

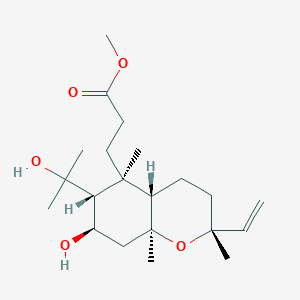

Chlordene epoxide, also known as Chlordene epoxide, is a useful research compound. Its molecular formula is C10H6Cl6O and its molecular weight is 354.9 g/mol. The purity is usually 95%.

The exact mass of the compound Chlordene epoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chlordene epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlordene epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biorremediación ambiental

Époxide de clordano: , un metabolito del pesticida heptacloro, es conocido por su persistencia y toxicidad en el medio ambiente. La investigación ha demostrado que ciertos hongos de pudrición blanca (WRF), como Pleurotus ostreatus, pueden biodegradar el heptacloro y su forma de epóxido . Estos hongos se han aplicado a suelos contaminados artificialmente, transformando el heptacloro en metabolitos menos tóxicos y reduciendo significativamente la concentración de epoxide de clordano . Esta aplicación es crucial para la limpieza de sitios contaminados y la mitigación del impacto ambiental de los contaminantes orgánicos persistentes.

Análisis de seguridad alimentaria

Los residuos de epoxide de clordano se pueden encontrar en fuentes de alimentos, particularmente en pescado. Los estudios han utilizado cromatografía de gases-líquidos de captura de electrones (GLC) para detectar epoxide de clordano en bagre, con concentraciones que van de 0.04 a 0.27 ppm . Este método analítico es esencial para garantizar la seguridad alimentaria y la salud pública mediante el monitoreo y el control de los niveles de residuos de pesticidas en el suministro de alimentos.

Estudios de metabolismo fúngico

El metabolismo del epoxide de clordano por hongos de pudrición blanca ha sido un tema de interés en microbiología. Las especies pertenecientes al género Phlebia han demostrado la capacidad de degradar el epoxide de clordano, produciendo metabolitos como el heptacloro diol y el 1-hidroxi-2,3-epoxiclordano . Comprender estas vías metabólicas es vital para desarrollar estrategias de biorremediación y estudiar las funciones ecológicas de los hongos en la degradación natural de pesticidas.

Investigación sobre la degradación de pesticidas

La resistencia del epoxide de clordano a la degradación lo convierte en un objetivo para la investigación de nuevos métodos de degradación. El estudio de las vías de degradación microbiana, incluidas las que involucran hongos de pudrición blanca, proporciona información sobre cómo descomponer estos compuestos recalcitrantes . Esta investigación puede conducir al desarrollo de pesticidas y técnicas de degradación más efectivos y ecológicos.

Estudios toxicológicos

Debido a su naturaleza tóxica, el epoxide de clordano se estudia a menudo en toxicología para comprender sus efectos en los organismos vivos. La investigación sobre su impacto en el sistema nervioso central y las posibles propiedades cancerígenas informa las evaluaciones de riesgo y las regulaciones de seguridad para los pesticidas .

Investigaciones sobre la estabilidad química

La estabilidad química del epoxide de clordano en diversas condiciones ambientales es otra área de investigación. Los estudios sobre su solubilidad, reactividad y persistencia contribuyen a nuestro conocimiento de cómo estos compuestos se comportan en diferentes ecosistemas y durante los procesos de remediación ambiental .

Desarrollo de métodos de detección

Los avances en los métodos de detección del epoxide de clordano son cruciales para el monitoreo ambiental. La investigación sobre técnicas analíticas más sensibles y precisas, como las mejoras en GLC, ayuda a la detección temprana de la contaminación y la evaluación de los esfuerzos de remediación .

Evaluaciones del impacto en la salud pública

La presencia del epoxide de clordano en el medio ambiente y las fuentes de alimentos tiene implicaciones para la salud pública. La investigación sobre sus efectos a largo plazo en la salud, incluido su potencial como carcinógeno humano, es esencial para informar las políticas de salud pública y las pautas de uso de pesticidas .

Mecanismo De Acción

Target of Action

Chlordene epoxide, like other epoxides, primarily targets carbon atoms in organic molecules . The best target for the nucleophile in an S N 2 reaction is the carbon that is least hindered . This interaction leads to the opening of the epoxide ring, a key step in the compound’s mode of action .

Mode of Action

The mode of action of chlordene epoxide involves the opening of the epoxide ring . This can occur under mildly acidic conditions or in the presence of a base . The opening of the epoxide ring is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack . This leads to changes in the molecular structure of the compound and its subsequent interactions .

Biochemical Pathways

Chlordene epoxide is involved in several biochemical pathways. One such pathway involves the hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene followed by epoxidation and dechlorination to chlordene epoxide . Another pathway involves the epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then transformed to chlordene epoxide by a dechlorination reaction . These pathways highlight the compound’s role in the biotransformation of heptachlor .

Pharmacokinetics

It is known that chlordane, the parent compound of chlordene epoxide, is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals

Result of Action

The result of chlordene epoxide’s action is the transformation of heptachlor into less toxic metabolites . This occurs through a series of reactions such as epoxidation, hydrolysis, and dechlorination . The compound’s action thus plays a crucial role in the detoxification of heptachlor .

Análisis Bioquímico

Biochemical Properties

Chlordene epoxide plays a significant role in biochemical reactions, particularly in the metabolism of organochlorine pesticides. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the metabolism of chlordene epoxide is epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of chlordene epoxide, as it converts the reactive epoxide group into a less harmful diol. Additionally, chlordene epoxide can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism .

Cellular Effects

Chlordene epoxide exerts various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, chlordene epoxide has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, chlordene epoxide can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of chlordene epoxide involves several key interactions at the molecular level. Chlordene epoxide can bind to and inhibit the activity of epoxide hydrolase, preventing the conversion of epoxides to diols. This inhibition can lead to the accumulation of reactive epoxide intermediates, which can interact with nucleophilic biomolecules such as DNA and proteins, causing cellular damage. Additionally, chlordene epoxide can induce the expression of cytochrome P450 enzymes, which further metabolize the compound into reactive intermediates. These intermediates can form adducts with cellular macromolecules, leading to genotoxic and cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlordene epoxide can change over time due to its stability, degradation, and long-term impact on cellular function. Chlordene epoxide is relatively stable under laboratory conditions, but it can undergo slow degradation over time. This degradation can result in the formation of various metabolites, some of which may retain biological activity. Long-term exposure to chlordene epoxide in in vitro or in vivo studies has been shown to cause persistent cellular damage, including oxidative stress, DNA damage, and disruption of cellular homeostasis .

Dosage Effects in Animal Models

The effects of chlordene epoxide vary with different dosages in animal models. At low doses, chlordene epoxide may cause mild biochemical and cellular changes, such as alterations in enzyme activity and gene expression. At higher doses, chlordene epoxide can induce significant toxic effects, including liver damage, neurotoxicity, and immunotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Additionally, chronic exposure to high doses of chlordene epoxide can result in long-term health effects, such as carcinogenicity and reproductive toxicity .

Metabolic Pathways

Chlordene epoxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The initial step in the metabolism of chlordene epoxide involves its oxidation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be further metabolized by epoxide hydrolase to produce diols, which are more water-soluble and can be excreted from the body. Additionally, chlordene epoxide can undergo hydroxylation and dechlorination reactions, leading to the formation of various metabolites, including 1-hydroxychlordene and 1-hydroxy-2,3-epoxychlordene .

Transport and Distribution

Chlordene epoxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments. Once inside the cell, chlordene epoxide can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged exposure and potential toxicity in these tissues .

Subcellular Localization

The subcellular localization of chlordene epoxide can influence its activity and function. Chlordene epoxide can be localized in various cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria. Its localization is often determined by specific targeting signals or post-translational modifications that direct it to these compartments. For example, chlordene epoxide can be targeted to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for its metabolism. Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .

Propiedades

IUPAC Name |

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNNMBZKONGDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863683 | |

| Record name | 2,3,4,5,7,7-Hexachloro-1b,2,5,5a,6,6a-hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6058-23-7 | |

| Record name | 2,3,4,5,7,7-Hexachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6058-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)

![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)

![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)

![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)